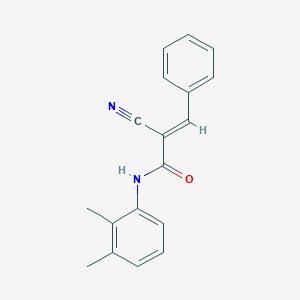![molecular formula C17H11ClN2O2 B11525407 4-(3-Chlorophenoxy)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11525407.png)
4-(3-Chlorophenoxy)-2-methyl[1]benzofuro[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenyl (2-methyl1benzofuro[3,2-d]pyrimidin-4-yl) ether is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuro-pyrimidine core structure, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a methyl group further enhances its chemical properties, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorophenyl (2-methyl1benzofuro[3,2-d]pyrimidin-4-yl) ether typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at elevated temperatures (40–50 °C) to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate green chemistry principles, such as the use of eco-friendly solvents and catalysts, to minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to phenyl derivatives.
Substitution: Introduction of new functional groups, such as amines or thiols, at the ether or chlorophenyl positions.
Scientific Research Applications
3-Chlorophenyl (2-methyl1benzofuro[3,2-d]pyrimidin-4-yl) ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-chlorophenyl (2-methyl1benzofuro[3,2-d]pyrimidin-4-yl) ether involves its interaction with molecular targets such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target protein tyrosine kinases and have shown significant anti-cancer activity.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds are similar in structure and have been studied for their therapeutic potential in various diseases.
Uniqueness: 3-Chlorophenyl (2-methyl1benzofuro[3,2-d]pyrimidin-4-yl) ether stands out due to its unique combination of a benzofuro-pyrimidine core with a chlorophenyl group, which enhances its chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H11ClN2O2 |
|---|---|
Molecular Weight |
310.7 g/mol |
IUPAC Name |
4-(3-chlorophenoxy)-2-methyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C17H11ClN2O2/c1-10-19-15-13-7-2-3-8-14(13)22-16(15)17(20-10)21-12-6-4-5-11(18)9-12/h2-9H,1H3 |
InChI Key |
COBWGTHVAVRDMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)OC3=CC(=CC=C3)Cl)OC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11525325.png)
![(5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11525331.png)
![Ethyl 5-oxo-6-[2-oxo-2-(phenylamino)ethyl]thiomorpholine-3-carboxylate](/img/structure/B11525342.png)
![N-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B11525344.png)
![(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11525361.png)

methyl}phosphonate](/img/structure/B11525377.png)
![Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]-](/img/structure/B11525378.png)
![1-[(2-Bromoethyl)sulfonyl]octane](/img/structure/B11525380.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide](/img/structure/B11525382.png)
![N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11525384.png)
![2-(4-Methyl-3-nitrophenyl)-5-(4-{4-[5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}phenyl)-1,3,4-oxadiazole](/img/structure/B11525388.png)
![3-[(2,5-Dimethoxyphenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B11525391.png)

